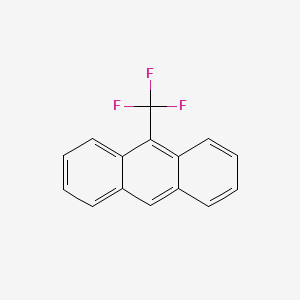

9-(Trifluoromethyl)anthracene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(trifluoromethyl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHPWQJEUXDWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Direct Synthesis of 9-(Trifluoromethyl)anthracene

The direct synthesis of this compound is most effectively achieved through a two-step sequence involving the formation of an intermediate, 9-(trifluoroacetyl)anthracene, followed by its conversion to the target compound.

Electrophilic Trifluoroacetylation Strategies (e.g., utilization of trifluoroacetyl triflate or trifluoroacetic anhydride (B1165640) precursors for 9-(trifluoroacetyl)anthracene)

The primary route to this compound begins with the electrophilic acylation of anthracene (B1667546) to form 9-(trifluoroacetyl)anthracene. This transformation is accomplished using potent trifluoroacetylating agents. Research has shown that reagents such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl triflate (TFAT) can effectively introduce the trifluoroacetyl group onto the anthracene nucleus at the 9-position. nih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly reactive electrophile, generated from the anhydride or triflate, attacks the electron-rich C9 position of anthracene.

The reaction to form the ketone precursor is often carried out under an inert atmosphere. nih.gov While the synthesis is direct, a common challenge is the removal of the unreacted anthracene starting material from the 9-(trifluoroacetyl)anthracene product. nih.gov

| Reagent | Substrate | Product | Key Features |

| Trifluoroacetic anhydride (TFAA) | Anthracene | 9-(trifluoroacetyl)anthracene | Direct, single-step synthesis of the ketone precursor. nih.gov |

| Trifluoroacetyl triflate (TFAT) | Anthracene | 9-(trifluoroacetyl)anthracene | Utilizes a highly electrophilic reagent for acylation. nih.gov |

| Trifluoroacetyl chloride | Anthracene | 9-(trifluoroacetyl)anthracene | An alternative electrophilic reagent for the synthesis. encyclopedia.pub |

Once isolated, the 9-(trifluoroacetyl)anthracene intermediate is converted to this compound. This second step typically involves a deoxygenative fluorination reaction, which replaces the ketonic oxygen with two fluorine atoms, thus transforming the trifluoroacetyl group (-COCF₃) into the trifluoromethyl group (-CF₃).

Synthesis of this compound Derivatives and Analogs

This compound serves as a key precursor for the synthesis of more complex molecular architectures, including triptycenes and aryl-substituted anthracenes.

Diels-Alder Reaction Strategies

The rigid, three-dimensional structure of triptycenes makes them valuable scaffolds in materials science and supramolecular chemistry. The Diels-Alder reaction provides a powerful method for constructing the triptycene (B166850) framework.

In this strategy, this compound acts as the diene component in a [4+2] cycloaddition with a suitable dienophile, typically an in situ-generated benzyne (B1209423). The reaction of this compound with a substituted benzyne leads to the formation of triptycenes featuring a trifluoromethyl group at a bridgehead position. researchgate.netoup.com This synthesis represents the first example of triptycenes carrying a CF₃ group at the 9-position. researchgate.net The benzyne can be generated from various precursors, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) in the presence of a fluoride (B91410) source like cesium fluoride. nih.gov

Detailed studies on the resulting 9-(trifluoromethyl)triptycene derivatives have revealed that the trifluoromethyl group has a significant rotational barrier of over 25 kcal/mol, as determined by high-temperature ¹⁹F NMR measurements. researchgate.net X-ray crystallographic analyses have further shown that steric interactions between the C1-substituent on the aromatic ring and the C9-trifluoromethyl group can lead to unusual bond lengths and angles within the triptycene structure. researchgate.net

| Diene | Dienophile Precursor | Product | Research Finding |

| This compound | Anthranilic acid / Amyl nitrite (B80452) (for benzyne) | 9-(Trifluoromethyl)triptycene | General method for accessing the parent trifluoromethylated triptycene. mdpi.com |

| This compound | 1,2-Dihydro-3,6-dimethoxyphthalic anhydride (for 1,4-dimethoxybenzyne) | 1,4-Dimethoxy-9-(trifluoromethyl)triptycene | Synthesis of a functionalized triptycene derivative. researchgate.netoup.com |

| This compound | 1,2-Dihydro-3,6-dimethylphthalic anhydride (for 1,4-dimethylbenzyne) | 1,4-Dimethyl-9-(trifluoromethyl)triptycene | Synthesis and structural analysis revealed steric strain. researchgate.netoup.com |

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-substituted aromatic compounds. This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. To synthesize aryl-substituted trifluoromethylanthracenes, a halogenated derivative of this compound is required as the substrate. For example, a compound such as 10-bromo-9-(trifluoromethyl)anthracene could be coupled with various arylboronic acids.

While the specific coupling of 10-bromo-9-(trifluoromethyl)anthracene is a logical extension, extensive research has validated the Suzuki-Miyaura coupling on related anthracene systems. For instance, the site-selective mono- and diarylation of 9,10-dibromoanthracene (B139309) has been successfully demonstrated using palladacycle catalysts, yielding a range of functionalized anthracene derivatives for applications like Organic Light Emitting Diodes (OLEDs). acs.org These established protocols, which work well on the anthracene core, are applicable to trifluoromethylated analogs. The synthesis of substrates like 2-Bromo-9,10-bis(trifluoromethyl)anthracene has been reported, providing the necessary precursors for such coupling reactions. rsc.org

| Aryl Halide Substrate (Proposed) | Arylboronic Acid | Catalyst System (Exemplary) | Product (Proposed) |

| 10-Bromo-9-(trifluoromethyl)anthracene | Phenylboronic acid | Palladacycle / K₂CO₃ | 10-Phenyl-9-(trifluoromethyl)anthracene |

| 10-Bromo-9-(trifluoromethyl)anthracene | Thiophene-2-boronic acid | Pd(PPh₃)₄ / Base | 10-(Thiophen-2-yl)-9-(trifluoromethyl)anthracene |

| 2-Bromo-9,10-bis(trifluoromethyl)anthracene | Naphthalene-1-boronic acid | Palladacycle / Base | 2-(Naphthalen-1-yl)-9,10-bis(trifluoromethyl)anthracene |

Photochemical and Reductive Perfluoroalkylation Approaches

The introduction of perfluoroalkyl groups, such as the trifluoromethyl group, onto an anthracene core can significantly alter its electronic and photophysical properties. nih.gov While traditional methods for creating these substitutions often require harsh conditions, photochemical and reductive strategies have emerged as milder and more efficient alternatives. nih.govnih.gov

Photochemical perfluoroalkylation reactions have gained attention for their ability to proceed under mild conditions, often leading to higher yields. nih.gov For instance, the direct UV photoinduced reaction between anthracene and perfluoroalkyl iodides in the presence of a reducing agent like sodium thiosulfate (B1220275) has been explored. nih.govresearchgate.net However, this specific approach can sometimes lead to the formation of perfluoroalkylated dimeric molecules instead of the desired 9,10-disubstituted anthracene derivatives. nih.govresearchgate.net More recent advancements have demonstrated that perfluoroalkylation using perfluoroalkyl iodides can be achieved without a transition-metal photosensitizer. nih.gov This can be done by activating the perfluoroalkyl-iodide bond through the formation of an electron donor-acceptor complex with an organic base. nih.gov

Reductive pathways also offer a viable route for perfluoroalkylation. One such method involves the use of pyridine (B92270) N-oxide as a stoichiometric redox trigger to facilitate the photochemical decarboxylation of trifluoroacetic anhydride. nih.gov This approach is particularly useful for trifluoromethylating electron-rich and redox-sensitive substrates. nih.gov By creating an adduct with trifluoroacetic anhydride, the reaction can proceed through a reductive mechanism, expanding the scope to include electron-poor carboxylates. nih.gov

A multi-step synthesis starting from 9,10-anthraquinone provides another example of a reductive approach. researchgate.net This method involves the nucleophilic addition of a trifluoromethylating agent, such as Ruppert's reagent (Me3SiCF3), to the anthraquinone, followed by hydrolysis and a subsequent reductive aromatization step to yield the perfluoroalkylated anthracene. researchgate.net

Table 1: Comparison of Perfluoroalkylation Methods

| Method | Reagents | Conditions | Advantages | Potential Issues |

| Photochemical | Anthracene, Perfluoroalkyl iodide, Na2S2O3 | UV irradiation | Mild conditions | Formation of dimeric byproducts nih.govresearchgate.net |

| Photochemical (Base-mediated) | Anthracene, Perfluoroalkyl iodide, Organic Base (e.g., TMEDA, DBU) | Visible light | Transition-metal-free nih.gov | Substrate-dependent efficiency |

| Reductive (Pyridine N-oxide) | Substrate, Trifluoroacetic anhydride, Pyridine N-oxide | Photochemical | Good for electron-rich/sensitive substrates nih.gov | Stoichiometric use of redox trigger |

| Reductive (from Anthraquinone) | 9,10-Anthraquinone, Me3SiCF3, CBr4-PPh3 | Multi-step | Controlled, stepwise synthesis researchgate.net | Requires multiple synthetic steps |

Stereoselective Synthesis of α,α′-Bis(trifluoromethyl)-9,10-anthracenedimethanol

The synthesis of chiral molecules with specific three-dimensional arrangements is a significant area of organic chemistry. One such molecule, α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol, has been prepared through a one-pot stereoselective double reduction. researchgate.netresearchgate.net This method results in a good yield and excellent enantiomeric excess. researchgate.netresearchgate.net The enantiopure forms of this compound, along with their perdeuterated isotopomers, have been successfully synthesized. researchgate.netresearchgate.net The absolute configuration of the molecule was confirmed through X-ray analysis of a crystallized diastereoisomeric carbamate (B1207046) derivative. researchgate.netresearchgate.net This compound is noted for its effectiveness as a chiral solvating agent, capable of discriminating between different racemic mixtures. researchgate.netresearchgate.net

Advanced Purification Protocols and Mechanistic Insights in Synthesis

Chemoselective Thermal Diels-Alder Reaction for Impurity Removal

The synthesis of substituted anthracenes can often result in impurities that are difficult to remove through traditional methods like recrystallization or chromatography. A notable example is the presence of unreacted anthracene in the synthesis of 9-(trifluoroacetyl)anthracene. tandfonline.comtandfonline.com A highly effective purification protocol has been developed that utilizes a chemoselective thermal Diels-Alder reaction. tandfonline.comtandfonline.com

In this process, the crude product mixture is treated with a dienophile, such as maleic anhydride. tandfonline.comtandfonline.com The unreacted anthracene, being a potent diene, readily undergoes a Diels-Alder reaction with the maleic anhydride to form a cycloadduct. tandfonline.comtandfonline.com The substituted anthracene, in this case, 9-(trifluoroacetyl)anthracene, is deactivated towards the Diels-Alder reaction due to the electron-withdrawing nature of the trifluoroacetyl group and does not react. tandfonline.comtandfonline.com The resulting Diels-Alder adduct of anthracene is then easily removed by an extractive workup, followed by recrystallization of the desired product. tandfonline.comtandfonline.com This method has been shown to yield 9-(trifluoroacetyl)anthracene with a chemical purity of ≥99%. tandfonline.comtandfonline.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.govru.nl The reaction is thermally reversible, a property that can be exploited in various synthetic strategies. ru.nl

Table 2: Purification of 9-(Trifluoroacetyl)anthracene via Diels-Alder Reaction

| Step | Procedure | Purpose |

| 1. Reaction | The crude product mixture is heated with maleic anhydride in a suitable solvent. tandfonline.comtandfonline.com | To selectively form a Diels-Alder adduct with the anthracene impurity. tandfonline.comtandfonline.com |

| 2. Extraction | The reaction mixture is subjected to an extractive workup. | To remove the polar Diels-Alder adduct from the organic phase containing the desired product. tandfonline.comtandfonline.com |

| 3. Recrystallization | The purified product is recrystallized. | To obtain the final product in high purity. tandfonline.comtandfonline.com |

Role of Electron Deficiency in Reaction Selectivity and Inertness of Substituted Anthracenes

The reactivity of the anthracene core, particularly in reactions like the Diels-Alder cycloaddition, is highly dependent on the electronic nature of its substituents. nih.govresearchgate.net Unsubstituted anthracene typically undergoes [4+2] cycloadditions at the 9 and 10 positions. nih.govresearchgate.netresearchgate.net This preference is governed by both thermodynamic and kinetic factors, as these positions have the largest orbital coefficients of the highest occupied molecular orbital (HOMO). nih.gov

However, the introduction of electron-withdrawing groups at the 9- and/or 10-positions significantly deactivates the central ring towards Diels-Alder reactions. nih.govresearchgate.netresearchgate.net This deactivation is a key principle behind the purification method described for 9-(trifluoroacetyl)anthracene, where the electron-withdrawing trifluoroacetyl group renders the molecule inert to reaction with maleic anhydride, while the more electron-rich anthracene impurity readily reacts. tandfonline.comtandfonline.com

This electronic effect can also be used to direct reactions to other parts of the anthracene molecule. For instance, deactivation of the central ring can sometimes allow for functionalization at the terminal rings (1,4-positions), although this often requires specific conditions or sterically demanding substituents. nih.govresearchgate.net The presence of strong electron-donating groups on the terminal rings can also promote reactivity at those sites. nih.govresearchgate.net In contrast, anthracenes with electron-donating substituents generally exhibit increased rates in Diels-Alder reactions. researchgate.netumich.edu

The inertness of electron-deficient anthracenes is a critical factor in their synthesis and purification, allowing for selective reactions that target more reactive, electron-rich impurities. tandfonline.comtandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 9-(Trifluoromethyl)anthracene derivatives, offering profound insights into their molecular structure and dynamics.

¹⁹F NMR Spectroscopic Investigations

¹⁹F NMR is particularly crucial for studying compounds containing the trifluoromethyl (CF₃) group. The chemical shift and coupling constants of the fluorine nuclei are highly sensitive to their local electronic and steric environment.

For instance, in a series of 9,10-disubstituted anthracene (B1667546) derivatives, the ¹⁹F NMR signals for the CF₃ group appear at distinct chemical shifts. In 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, the ¹⁹F NMR spectrum in CDCl₃ shows a signal at -62.38 ppm. chalmers.se Similarly, for 9,10-bis(trifluoromethyl)anthracene, the ¹⁹F NMR signal in the same solvent is observed at -49.81 ppm. rsc.org The presence of a CF₃-phenyl unit in other diarylanthracene derivatives is confirmed by ¹⁹F NMR signals appearing around -62 ppm. mdpi.com

In the case of 9,10-bis(perfluorobenzyl)anthracene, the ¹⁹F NMR spectrum displays resonances for the CF₂ and C₆F₅ moieties in the expected regions of -71 to -74 ppm and -140 to -165 ppm, respectively. beilstein-journals.org

The rotation of the trifluoromethyl group at the 9-position of the anthracene core is a significant area of study, as it provides information about the steric hindrance within the molecule. Variable-temperature ¹⁹F NMR studies are instrumental in determining the energy barrier for this rotation.

Research on 1,4-dimethoxy and 1,4-dimethyl-9-(trifluoromethyl)triptycenes, which are synthesized from this compound, has shown that the rotational barrier of the 9-trifluoromethyl group is substantial, exceeding 25 kcal mol⁻¹ as determined by high-temperature ¹⁹F NMR measurements. oup.comresearchgate.net This high barrier is attributed to the steric interactions between the trifluoromethyl group and the substituents on the triptycene (B166850) framework. researchgate.net In fullerene derivatives with adjacent fluorine and CF₃ groups, hindered rotation of the CF₃ group has been observed at low temperatures (-40 ± 10 °C), with an experimental activation enthalpy (ΔH‡) for CF₃ rotation in 1,9-C₆₀F(CF₃) of 46.8(7) kJ mol⁻¹. researchgate.net

Through-space F-F coupling is a phenomenon observed in the ¹⁹F NMR spectra of molecules where fluorine atoms are in close spatial proximity, but not directly bonded. This coupling provides valuable information about the internuclear distances and the conformation of the molecule.

In 9,10-bis(perfluorobenzyl)anthracene, through-space F-F coupling is observed between the CF₂ group and the ortho-fluorine atoms of the perfluorobenzyl group, resulting in a triplet and a multiplet in the ¹⁹F NMR spectrum. beilstein-journals.org This observation confirms the proximity of these fluorine atoms and provides insight into the molecule's three-dimensional structure. beilstein-journals.org The magnitude of through-space J(FF) coupling is strongly dependent on the internuclear distance between the fluorine atoms. researchgate.net

Rotational Barrier Studies of the Trifluoromethyl Group

¹H and ¹³C NMR Spectroscopic Characterization of Substituted Systems

For example, in 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene, the ¹H NMR spectrum in CDCl₃ shows a complex pattern of signals in the aromatic region, corresponding to the protons on the anthracene core and the phenyl substituents. mdpi.com The ¹³C NMR spectrum further confirms the structure with distinct signals for each carbon atom, including the carbon of the trifluoromethyl group. mdpi.com

Similarly, detailed ¹H and ¹³C NMR data have been reported for a variety of other substituted anthracene derivatives, such as 2,6-diphenyl-9,10-bis(trifluoromethyl)anthracene and 9-(tridecafluorohexyl)-10-(trifluoromethyl)anthracene, allowing for unambiguous structural assignment. rsc.org The ¹H and ¹³C NMR spectra of diarylanthracene derivatives with trifluoromethyl units are generally in good agreement with their predicted structures. mdpi.com

Interactive Data Table: NMR Data for Selected this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |

| 9-phenyl-10-(4-(trifluoromethyl)-phenyl)anthracene | CDCl₃ | 7.88 (d, J = 8.08 Hz, 2H), 7.72–7.70 (m, 2H), 7.64–7.56 (m, 6H), 7.49–7.47 (m, 2H), 7.38– 7.33 (m, 4H) | 143.15, 138.78, 137.87, 135.16, 131.76, 131.20, 129.98, 129.80, 129.66, 129.60, 128.44, 127.58, 127.13, 126.32, 125.46, 125.41, 125.11 | -62.38 | chalmers.se |

| 9,10-bis(trifluoromethyl)anthracene | CDCl₃ | 7.71-7.77 (m, 4H), 8.45-8.56 (m, 4H) | Not specified | -49.81 (s) | rsc.org |

| 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene | CDCl₃ | 7.89 (d, J = 1.2 Hz, 1H), 7.80 (d, J = 8.2 Hz, 1H), 7.77 (br s, 1H), 7.72 (d, J = 7.2 Hz, 1H), 7.70 (d, J = 4.8 Hz, 1H), 7.68 (d, J = 7.8 Hz, 1H), 7.61 (m, 4H), 7.56 (m, 4H), 7.51 (m, 5H), 7.34 (q, J = 8.0 Hz, 2H) | 141.92, 138.80, 138.66, 137.73, 137.14, 135.85, 131.29, 131.27, 130.96, 130.55, 130.39, 130.22, 129.84, 129.25, 129.13, 128.53, 128.49, 128.08, 127.71, 127.62, 127.03, 127.01, 125.45, 125.33, 125.31, 125.05, 124.48, 124.05, 124.01, 123.92, 123.88, 122.75, 77.20 (CF₃) | ~ -62 | mdpi.com |

| 9,10-bis(perfluorobenzyl)anthracene | CDCl₃ | 8.23 (m, 4H), 7.45 (m, 4H) | Not specified | -71.73 (t, J = 13.63 Hz, 2F), -140.67 (m, 2F), -151.7 (t, J = 21.8 Hz, 1F), -162.68 (m, 2F) | beilstein-journals.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FT-IR spectra are characterized by specific vibrational bands corresponding to the C-F bonds of the trifluoromethyl group and the C-H and C=C bonds of the anthracene core and any substituents.

The FT-IR spectrum of 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, for example, shows strong absorption bands for the C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. chalmers.se In this specific compound, strong bands are observed at 1324 cm⁻¹, 1161 cm⁻¹, and 1117 cm⁻¹. chalmers.se The spectrum also displays characteristic absorptions for the aromatic C-H stretching (around 3061 cm⁻¹) and C=C stretching (around 1615 cm⁻¹ and 1440 cm⁻¹) vibrations. chalmers.se

Similarly, the FT-IR spectrum of 9,10-bis(trifluoromethyl)-9,10-dihydroanthracen-9,10-diol, a related precursor, exhibits strong C-F stretching bands at 1333, 1212, and 1176 cm⁻¹, along with a broad O-H stretching band at 3534 cm⁻¹ due to the hydroxyl groups. rsc.org For other substituted anthracenes, characteristic IR bands are used to confirm the presence of specific functional groups. semanticscholar.org

Interactive Data Table: Characteristic FT-IR Bands for Selected this compound Derivatives

| Compound | Sample Preparation | Key FT-IR Bands (ν, cm⁻¹) | Reference |

| 9-phenyl-10-(4-(trifluoromethyl)-phenyl)anthracene | Neat, ATR | 3061 (C-H stretch), 1615 (C=C stretch), 1440 (C=C stretch), 1324 (C-F stretch), 1161 (C-F stretch), 1117 (C-F stretch) | chalmers.se |

| 9,10-bis(trifluoromethyl)-9,10-dihydroanthracen-9,10-diol | KBr | 3534 (O-H stretch), 3078 (C-H stretch), 1333 (C-F stretch), 1212 (C-F stretch), 1176 (C-F stretch) | rsc.org |

| 2,6-bis(4-fluorophenyl)anthracene | Not specified | 1611 (s), 1495 (s), 1447 (s), 1204 (s), 904 (s), 872 (m), 820 (m), 796 (s), 749 (s) | semanticscholar.org |

| 2,6-bis(pentafluorophenyl)anthracene | Not specified | 1525 (s), 1470 (m), 1394 (m), 1329 (m), 1301 (m), 1229 (s), 1173 (m), 1130 (m), 1036 (s), 900 (s), 854 (s), 798 (s), 761 (s) | semanticscholar.org |

Mass Spectrometry Techniques (e.g., MALDI-TOF, GC-MS, LC-MS)

Mass spectrometry techniques are essential for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. For example, the HRMS (APCI) of 9,10-bis(trifluoromethyl)anthracene shows a molecular ion (M⁺) at m/z 314.0504, which is in close agreement with the calculated value of 314.0530 for C₁₆H₈F₆. rsc.org Similarly, the HRMS (FAB-) of 9-(tridecafluorohexyl)-10-(trifluoromethyl)anthracene found a molecular ion at m/z 464.0402, consistent with the calculated mass of 464.0434 for C₁₉H₈F₁₂. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is also a valuable tool. For 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, the MALDI-TOF spectrum showed a molecular ion at m/z 398.0, which corresponds to the calculated molecular weight of 398.1. chalmers.se

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile derivatives. For example, 2,6-bis(3-(trifluoromethyl)phenyl)anthracene was analyzed by GC/MS, which showed a molecular ion peak at m/z 466.3, matching the predicted mass of 466.43. semanticscholar.org Electron Ionization Mass Spectrometry (EIMS) of 9,10-bis(perfluorobenzyl)anthracene gives a molecular ion [M]⁺ at m/z 610.100, which is consistent with the calculated mass of 610.0402. beilstein-journals.org

Interactive Data Table: Mass Spectrometry Data for Selected this compound Derivatives

| Compound | Technique | Calculated m/z | Found m/z | Reference |

| 9,10-bis(trifluoromethyl)anthracene | HRMS (APCI) | 314.0530 [M⁺] | 314.0504 [M⁺] | rsc.org |

| 9-(tridecafluorohexyl)-10-(trifluoromethyl)anthracene | HRMS (FAB-) | 464.0434 [M⁺] | 464.0402 [M⁺] | rsc.org |

| 9-phenyl-10-(4-(trifluoromethyl)-phenyl)anthracene | MALDI-TOF | 398.1 | 398.0 | chalmers.se |

| 2,6-bis(3-(trifluoromethyl)phenyl)anthracene | GC/MS | 466.43 | 466.3 | semanticscholar.org |

| 9,10-bis(perfluorobenzyl)anthracene | EIMS | 610.0402 [M]⁺ | 610.100 [M]⁺ | beilstein-journals.org |

Single Crystal X-ray Diffraction Studies

No published single-crystal X-ray diffraction studies were found for this compound. The following subsections, which are standard for crystallographic analysis, cannot be completed for this specific compound due to the absence of experimental data.

Detailed information on bond lengths, bond angles, and torsion angles, which define the precise three-dimensional shape of the this compound molecule, is unavailable without a crystal structure. For comparison, studies on other 9,10-disubstituted anthracenes show that bulky substituents can introduce distortions in the planarity of the anthracene core. iucr.org For instance, in 9,10-diphenylanthracene (B110198), the phenyl rings are significantly twisted relative to the anthracene skeleton. acs.org However, without experimental data for this compound, its specific molecular geometry remains undetermined.

The arrangement of molecules in the solid state, including intermolecular forces like π-π stacking and hydrogen bonds, dictates the crystal packing. The introduction of a trifluoromethyl group could lead to specific C-H···F interactions, which are known to play a role in the crystal engineering of fluorinated organic compounds. rsc.org In related anthracene derivatives, the substituents at the 9- and 10-positions are known to significantly influence solid-state packing and limit π-π intermolecular interactions, which in turn affects the material's photophysical properties. iucr.org However, a definitive analysis of these interactions for this compound is not possible without crystallographic data.

While extensive research into the supramolecular chemistry of 9-trifluoromethylxanthenediols has revealed complex hydrogen-bonding networks and host-guest capabilities, these findings are specific to the xanthene scaffold and cannot be directly extrapolated to this compound. beilstein-journals.orgugr.es The xanthene structure, with its central oxygen atom and hydroxyl groups, provides specific functionalities for forming supramolecular motifs that are absent in the planar, aromatic system of anthracene. ugr.esacs.orgepa.gov There is no information available regarding the formation of supramolecular motifs or host-guest chemistry involving solely this compound.

Photophysical Investigations and Excited State Dynamics

Absorption Spectroscopy (UV-Vis)

The absorption of ultraviolet and visible light by 9-(Trifluoromethyl)anthracene and related derivatives provides fundamental insights into their electronic structure.

Impact of Trifluoromethyl Substitution on UV-Vis Absorption Maxima and Vibronic Structure

The substitution of a trifluoromethyl (-CF3) group onto the anthracene (B1667546) framework has a discernible effect on its electronic absorption spectrum. Generally, substitutions on the anthracene core can lead to a red-shift (bathochromic shift) in the absorption maxima. acs.org For instance, in a study of 10-(trifluoromethyl)anthracene-9-carbonitrile, the absorption peaks in cyclohexane (B81311) were observed at 369, 384, and 406 nm, which are attributed to π-π* transitions. researchgate.net The presence of the electron-withdrawing trifluoromethyl group, alongside other substituents, can influence the energy levels of the molecule. acs.orgmdpi.com

In diaryl-substituted anthracene derivatives containing a 3-(trifluoromethyl)phenyl group, the characteristic vibronic transition patterns of the anthracene moiety are maintained. mdpi.comresearchgate.net For example, 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene displays absorption maxima at 365, 384, and 405 nm in dichloromethane (B109758). mdpi.com The introduction of different aryl groups at the 9 and 10 positions can cause slight red-shifts of about 2 nm, indicating that these substituents can modulate the electronic properties of the anthracene core. mdpi.com

Research on 9,10-disubstituted anthracenes has shown that substitutions, including those with trifluoromethyl groups, often result in only minor changes to the UV/Vis absorption spectra. rsc.orgrsc.org This suggests that the fundamental electronic transitions of the anthracene core are largely preserved. For example, a study on various 9,10-disubstituted anthracenes, including a derivative with a 4-(trifluoromethyl)phenyl group, found that the absorption spectra were all similar to that of 9,10-diphenylanthracene (B110198), exhibiting the characteristic vibronic peaks. chalmers.se

Photoluminescence (PL) Spectroscopy and Fluorescence Properties

The fluorescence of this compound and its derivatives is a key characteristic, with the trifluoromethyl group playing a significant role in modulating emission properties.

Fluorescence Quantum Yields (Φf) in Trifluoromethylated Anthracenes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. Unsubstituted anthracene has a relatively low fluorescence quantum yield of about 30% due to efficient intersystem crossing to the triplet state. rsc.org However, substitution at the 9- and 10-positions can significantly increase this yield. rsc.org

The introduction of trifluoromethyl groups has been shown to enhance fluorescence quantum yields. For instance, the Φf of anthracene increases from 0.28 to 0.68 for 9,10-bis(trifluoromethyl)anthracene. beilstein-journals.org This demonstrates the positive impact of trifluoromethyl substitution on emission efficiency. In a series of 3-(trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives, the quantum yields were found to be in the range of 0.21 to 0.24. mdpi.com

Effects of Substituents on Fluorescence Quantum Yields

Different substituents have a pronounced effect on the fluorescence quantum yields of anthracene derivatives. researchgate.net While phenyl-substituted anthracenes generally exhibit high fluorescence quantum yields, other substituents can lead to a decrease. rsc.orgrsc.org For example, the introduction of thiophene (B33073) substituents can dramatically lower the quantum yield to less than 10%. rsc.orgrsc.org

The electronic nature of the substituent is crucial. Both electron-donating and electron-withdrawing groups can be used to modify the fluorescence properties. rsc.orgrsc.org In a study of various 9,10-disubstituted anthracenes, derivatives with phenyl groups, including one with a trifluoromethyl-substituted phenyl group, were found to be highly fluorescent. rsc.orgchalmers.se

Stokes Shift Analysis and its Significance

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is an important parameter in fluorescence spectroscopy. A larger Stokes shift is often desirable as it can reduce self-absorption, where emitted fluorescence is reabsorbed by other molecules. beilstein-journals.org

The introduction of an acetyl group to a trifluoromethyl diboronic acid anthracene derivative was shown to increase the Stokes shift to approximately 90 nm. mdpi.comresearchgate.net Specifically, the acetylated compound exhibited excitation and emission wavelengths at 420 nm and 510 nm, respectively, while the non-acetylated analog had wavelengths of 405 nm and 430 nm. mdpi.com This significant redshift in emission and the resulting large Stokes shift were attributed to the combined effect of the electron-withdrawing acetyl and trifluoromethyl groups. mdpi.com In another case, 9,10-bis(perfluorobenzyl)anthracene was found to have a large Stokes shift of 837 cm⁻¹, which is often associated with the attenuation of fluorescence self-quenching. beilstein-journals.org

Suppression of Fluorescence Self-Quenching via Bulky Substituents

Fluorescence self-quenching, a process where excited molecules are deactivated by ground-state molecules of the same species, can significantly reduce emission efficiency, particularly in the solid state. nih.gov A common strategy to mitigate this is the introduction of bulky substituents at the 9- and 10-positions of the anthracene core. beilstein-journals.org

These bulky groups, such as phenyl or perfluorobenzyl groups, sterically hinder the close approach of anthracene molecules, thereby limiting the intermolecular π-π interactions that lead to quenching. beilstein-journals.org This disruption of molecular packing not only suppresses self-quenching but can also enhance the chemical stability of the compound by preventing photodimerization. beilstein-journals.org For instance, the introduction of a bulky 3-(trifluoromethyl)phenyl unit into the anthracene core is an effective method to prevent intermolecular aggregation and reduce self-quenching behaviors. mdpi.com

Time-Resolved Spectroscopy

Time-resolved spectroscopy techniques are crucial for understanding the dynamic processes that occur in a molecule after it absorbs light. These methods monitor the evolution of excited states on timescales ranging from femtoseconds (10⁻¹⁵ s) to milliseconds, providing detailed insights into the various deactivation pathways available to the excited molecule.

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the kinetics and spectra of short-lived excited states. lightcon.com In a typical TA experiment, a sample is excited by an ultrashort 'pump' laser pulse, which populates one or more excited electronic states. A second, delayed 'probe' pulse, which is often a broadband continuum of light, is then passed through the sample to measure the change in absorbance (ΔA) as a function of both wavelength and time delay between the pump and probe pulses. lightcon.com This provides information on all transient species, including non-emissive states, that are generated following photoexcitation. lightcon.com

Both nanosecond (ns) and femtosecond (fs) TA systems are employed to investigate the photophysics of trifluoromethylated anthracenes. nih.govchalmers.se Femtosecond TA, with its sub-picosecond resolution, is ideal for observing the earliest events after photoexcitation, such as internal conversion from higher excited states and vibrational relaxation. ultrafast.systemsresearchgate.net Nanosecond TA is well-suited for studying longer-lived species, such as triplet states, which can persist for microseconds or longer. rsc.orgedinst.com For instance, studies on anthracene derivatives like 9-[4-(trifluoromethyl)phenylthioureidomethyl]anthracene have utilized both nano- and femtosecond transient absorption spectroscopy to perform a wide-ranging examination of the anion recognition mechanism. nih.gov Similarly, nanosecond transient absorption measurements have been performed on compounds such as 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene using a Nd:YAG laser system. chalmers.sersc.org

The data obtained from these measurements, typically presented as TA spectra at various time delays or as kinetic decay traces at specific wavelengths, allows for the identification of excited singlet states (S₁), triplet states (T₁), and any other transient intermediates.

Table 1: Common Transient Absorption Spectroscopy Setups

| Component | Description | Relevance |

|---|---|---|

| Pump Laser | Typically a femtosecond or nanosecond pulsed laser (e.g., Ti:Sapphire, Nd:YAG). ultrafast.systemsrsc.org | Creates the initial excited state population. |

| Probe Source | Often a white-light continuum generated from a portion of the laser output. lightcon.com | Monitors the absorbance changes across a broad spectral range. |

| Optical Delay Line | A mechanical stage that precisely varies the path length, and thus the arrival time, of the probe pulse relative to the pump pulse. ultrafast.systems | Controls the time resolution of the experiment. |

| Detector | Spectrographs equipped with CCD or CMOS sensors to capture the probe spectrum. ultrafast.systemsedinst.com | Measures the change in absorbance. |

Once a molecule like this compound is promoted to an electronically excited state (typically the first excited singlet state, S₁), it can return to the ground state (S₀) through several competing deactivation pathways, as illustrated in a Jablonski diagram. github.ioasdlib.org The efficiency of each pathway is determined by its respective rate constant. uomustansiriyah.edu.iq

Fluorescence: This is a radiative decay process where the molecule emits a photon to transition from the S₁ state back to the S₀ ground state (S₁ → S₀ + hν). libretexts.org This process is spin-allowed and typically occurs on a nanosecond timescale. github.io Introducing trifluoromethyl groups to the anthracene core has been shown to significantly impact the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. beilstein-journals.org For example, the Φf of anthracene is approximately 0.28-0.30, whereas for 9,10-bis(trifluoromethyl)anthracene, it increases to 0.68. rsc.orgbeilstein-journals.org This enhancement suggests that the CF₃ groups alter the rates of competing non-radiative pathways.

Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). asdlib.orglibretexts.org The energy is dissipated as heat to the surrounding environment through vibrational relaxation. libretexts.org IC is generally efficient between higher excited states (e.g., S₂ → S₁) but is often slow from the S₁ to the S₀ state for many aromatic molecules due to the large energy gap, allowing fluorescence and intersystem crossing to compete effectively. libretexts.orgedinst.com

Intersystem Crossing (ISC): This is a non-radiative, spin-forbidden transition between electronic states of different spin multiplicities, most commonly from the lowest excited singlet state (S₁) to the lowest triplet state (T₁) (S₁ → T₁). libretexts.orgedinst.com While forbidden by spin selection rules, this process occurs due to spin-orbit coupling. edinst.com For unsubstituted anthracene, ISC is a very efficient process, with a triplet quantum yield (ΦT) of approximately 70%. rsc.org The high fluorescence quantum yield of 0.68 observed for 9,10-bis(trifluoromethyl)anthracene implies a significantly reduced ISC efficiency (ΦT ≈ 0.32), indicating that the trifluoromethyl substituents hinder this deactivation pathway. beilstein-journals.org

τ_F = 1 / (k_F + k_IC + k_ISC)

The triplet state (T₁) is a crucial intermediate in many photochemical processes. Its properties, including its energy level and quantum yield of formation (ΦT), are of significant interest.

The triplet quantum yield (ΦT) represents the fraction of excited singlet state molecules that undergo intersystem crossing to form the triplet state. It can often be estimated from the fluorescence quantum yield (Φf) if other non-radiative decay pathways from the S₁ state are assumed to be negligible (Φf + ΦT ≈ 1).

For trifluoromethylated anthracenes, the introduction of the electron-withdrawing CF₃ group significantly influences the balance between fluorescence and intersystem crossing. beilstein-journals.org

Table 2: Photophysical Properties of Anthracene and a Trifluoromethylated Derivative

| Compound | Fluorescence Quantum Yield (Φf) | Estimated Triplet Quantum Yield (ΦT) | Reference(s) |

|---|---|---|---|

| Anthracene | ~0.30 | ~0.70 | rsc.org |

The energy of the triplet state (E_T) is another critical parameter. It determines whether the molecule can act as a photosensitizer in energy transfer reactions. acs.org Density Functional Theory (DFT) calculations performed on related compounds, such as 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, indicate that substitutions on the phenyl rings have a minimal effect on the UV/Vis absorption of the anthracene core. chalmers.seresearchgate.netrsc.org More importantly, these calculations suggest that the energies of the first (T₁) and second (T₂) triplet states are also largely unaffected by such peripheral substitutions. chalmers.seresearchgate.netrsc.org This implies that the core photophysical properties of the anthracene triplet state are retained, even with the addition of trifluoromethylphenyl groups.

Excited State Deactivation Pathways (Fluorescence, Intersystem Crossing, Internal Conversion)

Photostability Studies of Trifluoromethylated Anthracenes

Photostability, the ability of a molecule to resist chemical degradation upon exposure to light, is a critical property for applications like organic light-emitting diodes (OLEDs) and fluorescent probes. beilstein-journals.orgsdstate.edu Anthracene itself is known to be susceptible to photooxidation, particularly in the presence of oxygen, leading to the formation of non-fluorescent products like anthraquinone. beilstein-journals.org

Introducing fluorine-containing groups is a known strategy to enhance the photostability of organic molecules. sdstate.edu Perfluoroalkyl groups, such as trifluoromethyl, are thought to protect the aromatic core from attacks by reactive oxygen species. sdstate.edumdpi.com

Comparative studies have demonstrated the enhanced photostability of fluorinated anthracenes. In one study, the photostability of 9,10-bis(perfluorobenzyl)anthracene in a dichloromethane solution was compared to that of unsubstituted anthracene by monitoring their UV-vis absorbance spectra over 53 days while being irradiated. beilstein-journals.org The results showed that while the spectrum of anthracene changed significantly, indicating decomposition, the fluorinated derivative exhibited markedly improved stability. beilstein-journals.org This combination of high photoluminescence quantum yield and significantly improved photostability makes trifluoromethylated anthracenes attractive materials for various optical applications. beilstein-journals.org

Electrochemical Characterization and Electronic Performance

Frontier Molecular Orbital (FMO) Energy Level Determination

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters that govern the charge injection and transport properties of a material, as well as its electronic band gap.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels of trifluoromethyl-substituted anthracene (B1667546) derivatives have been extensively studied to evaluate their potential in electronic devices. For instance, a series of 9,10-diaryl-2-(3-(trifluoromethyl)phenyl)anthracene derivatives were synthesized and their frontier energy levels were determined. mdpi.com Theoretical studies using Density Functional Theory (DFT) have also been employed to calculate these energy levels. For 9,10-diphenyl-2-((3-trifluoromethyl)phenyl)anthracene (ATFP-Ph), the calculated HOMO and LUMO levels are -5.22 eV and -1.85 eV, respectively. e-asct.org Similarly, for related compounds ATFP-BiPh and ATFP-Naph, the HOMO/LUMO levels were found to be -5.23/-1.87 eV and -5.23/-1.86 eV, respectively. e-asct.org These calculations are in good agreement with experimental values obtained from cyclic voltammetry and UV-vis absorption spectra. e-asct.org

The introduction of different substituents at the 9 and 10 positions of the anthracene core can lead to minor variations in the HOMO and LUMO levels, typically within a ±0.10 eV range. nih.gov For example, a series of five anthracene-based Donor-π-Acceptor (D-π-A) compounds featuring a trifluoromethylphenyl unit exhibited favorable band gaps in the range of 2.65–2.79 eV, indicating suitable HOMO/LUMO levels for electronic applications. researchgate.netbohrium.com

Below is a table summarizing the HOMO and LUMO energy levels for selected 9-(Trifluoromethyl)anthracene derivatives based on theoretical calculations.

| Compound Name | HOMO (eV) | LUMO (eV) |

| 9,10-diphenyl-2-((3-trifluoromethyl)phenyl)anthracene (ATFP-Ph) | -5.22 | -1.85 |

| 9,10-di([1,1′-biphenyl]-4-yl)-2-((3-trifluoromethyl)phenyl)anthracene (ATFP-BiPh) | -5.23 | -1.87 |

| 9,10-di(naphthalen-2-yl)-2-((3-trifluoromethyl)phenyl)anthracene (ATFP-Naph) | -5.23 | -1.86 |

Band Gap Determination from Electrochemical Data

The electronic band gap (Eg) is a crucial parameter that determines the optical and electronic properties of a material. It can be estimated from the difference between the HOMO and LUMO energy levels. For the aforementioned 9,10-diaryl-2-(3-(trifluoromethyl)phenyl)anthracene derivatives, the calculated energy band gaps are approximately 2.9–3.0 eV. mdpi.com

Theoretical calculations for ATFP-Ph, ATFP-BiPh, and ATFP-Naph show band gaps of 3.37 eV, 3.36 eV, and 3.37 eV, respectively. e-asct.org In another study, a series of anthracene derivatives with a trifluoromethylphenyl acceptor unit displayed band gaps in the range of 2.65–2.79 eV, as determined by electrochemical analysis. researchgate.netbohrium.com The introduction of a trifluoromethyl group can influence the band gap; for instance, the HOMO–LUMO gap of anthracene decreases from 3.28 eV to 3.05 eV upon substitution with perfluorobenzyl groups at the 9 and 10 positions.

The following table presents the calculated band gaps for several this compound derivatives.

| Compound Name | Band Gap (eV) |

| 9,10-diphenyl-2-((3-trifluoromethyl)phenyl)anthracene (ATFP-Ph) | 3.37 |

| 9,10-di([1,1′-biphenyl]-4-yl)-2-((3-trifluoromethyl)phenyl)anthracene (ATFP-BiPh) | 3.36 |

| 9,10-di(naphthalen-2-yl)-2-((3-trifluoromethyl)phenyl)anthracene (ATFP-Naph) | 3.37 |

| Anthracene-based D-π-A system with trifluoromethylphenyl acceptor | 2.65 - 2.79 |

Charge Transport Characteristics

The charge transport properties of this compound derivatives are critical for their performance in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Enhancement of Electron Mobility by Trifluoromethyl Groups

The incorporation of electron-withdrawing trifluoromethyl groups into the anthracene core is a known strategy to enhance electron mobility. mdpi.com This modification improves the balance of charge injection and transfer, which is beneficial for device performance. mdpi.com For instance, anthracene derivatives containing a trifluoromethylphenyl group have been investigated as n-type organic semiconductor materials with favorable electron mobility for use in OTFTs. google.com The electron-withdrawing nature of the trifluoromethyl group lowers the LUMO energy level, facilitating electron injection. e-asct.org While the trifluoromethyl group can improve electron injection, it may also lead to a reduction in hole mobility, creating a trade-off in device performance.

Theoretical studies have shown that while the HOMO and LUMO levels of different trifluoromethyl-substituted anthracenes might be similar, their charge transport characteristics can vary significantly due to differences in reorganization energy. e-asct.org For example, ATFP-Ph exhibits lower hole and electron reorganization energies (250 and 268 meV, respectively) compared to ATFP-BiPh (334 and 320 meV) and ATFP-Naph (324 and 361 meV), suggesting more efficient charge transport for ATFP-Ph. e-asct.org

Electrochemical Stability Studies

The electrochemical stability of a material is paramount for the long-term operational stability of electronic devices. Trifluoromethyl-substituted anthracene derivatives have been shown to possess high electrochemical stability. mdpi.com This stability is crucial for applications in devices like blue OLEDs, where materials with wide band gaps can be susceptible to degradation. mdpi.com The introduction of bulky trifluoromethylphenyl groups can also enhance the morphological stability of the material by preventing intermolecular aggregation. mdpi.com Studies on various anthracene derivatives have demonstrated that functionalization can lead to high thermal and electrochemical stability, making them suitable for demanding applications. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Modeling of 9 Trifluoromethyl Anthracene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic properties of molecules. It has been instrumental in elucidating the characteristics of 9-(trifluoromethyl)anthracene and related compounds.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For anthracene (B1667546) derivatives containing trifluoromethyl groups, DFT has been used to derive their optimized geometries. e-asct.org Studies have shown that the introduction of a trifluoromethyl (-CF3) group, which is an electron-withdrawing moiety, can lower the energy levels of the frontier molecular orbitals. e-asct.org

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in determining the electronic behavior of a molecule. The energy difference between HOMO and LUMO, the band gap, is crucial for applications in organic electronics. For a series of 9,10-diaryl-2-(3-(trifluoromethyl)phenyl)anthracene derivatives, the HOMO energy levels were calculated to be in the range of -5.51 to -5.61 eV, while the LUMO levels were calculated to be between -2.53 and -2.69 eV. mdpi.com This results in wide energy band gaps of approximately 2.9 to 3.0 eV, making them suitable as host materials for blue-emitting organic light-emitting diodes (OLEDs). mdpi.com In another study, the optimization of designed anthracene-based molecules at their ground state using the B3LYP/6-31G(d,p) level of theory revealed HOMO values ranging from -4.63 to -4.74 eV and LUMO values from -2.45 to -3.28 eV. acs.org Theoretical investigations into the electronic structure of various anthracene derivatives have been performed using DFT at the 6-31G basis set level. researchgate.net

Table 1: Frontier Molecular Orbital Energies of Selected Trifluoromethyl-Substituted Anthracene Derivatives This table is interactive. You can sort and filter the data.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

|---|---|---|---|---|

| 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene | -5.51 | -2.53 | 2.98 | mdpi.com |

| 9,10-di([1,1′-biphenyl]-4-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | -5.61 | -2.69 | 2.92 | mdpi.com |

| 9,10-di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | -5.55 | -2.62 | 2.93 | mdpi.com |

Prediction of Absorption and Triplet State Energies

DFT calculations are also valuable for predicting the absorption spectra and excited state properties of molecules. For 9,10-disubstituted anthracenes, including derivatives like 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, DFT calculations have indicated that substitutions on the phenyl rings have a minor effect on the UV/Vis absorption. rsc.orgrsc.org Furthermore, these calculations suggest that the first and second triplet state energies remain largely unaffected by such substitutions. rsc.orgrsc.orgresearchgate.net This is significant for applications such as triplet-triplet annihilation upconversion, where precise control over triplet energies is essential. rsc.orgrsc.org The introduction of electron-withdrawing groups containing fluorine, such as -CF3, into the 9,10-positions of anthracene has been observed to increase the photoluminescence quantum yield. beilstein-journals.org

Mulliken Charge Analysis for Charge Distribution

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the charge distribution. libretexts.org This analysis has been applied to anthracene-based host materials featuring trifluoromethyl groups to understand how charge is distributed across the molecule in its neutral, cationic (hole-injected), and anionic (electron-injected) states. e-asct.org In a study of 9,10-diphenyl-2-((3-trifluoromethyl)phenyl)anthracene (ATFP-Ph) and related compounds, Mulliken charge analysis revealed the charge distribution on different moieties of the molecules. e-asct.org For instance, in ATFP-Ph, the phenyl moiety carries a charge of -0.0165 e in the neutral state, +0.1189 e in the cation state, and -0.1201 e in the anion state (where e is the elementary charge). e-asct.org This type of analysis is crucial for understanding how different parts of the molecule accommodate charge, which in turn influences its charge transport properties. e-asct.org

Table 2: Calculated Mulliken Charges of the Phenyl Moiety in ATFP-Ph This table is interactive. You can sort and filter the data.

| Molecular State | Mulliken Charge (e) | Reference |

|---|---|---|

| Neutral | -0.0165 | e-asct.org |

| Cation | +0.1189 | e-asct.org |

| Anion | -0.1201 | e-asct.org |

Investigation of Charge Transport Ability

The ability of a material to transport charge is fundamental to its performance in electronic devices. Theoretical calculations using DFT can predict charge transport properties by evaluating parameters such as reorganization energy. The reorganization energy (λ) is the energy required for a molecule to adjust its geometry upon gaining or losing an electron. A lower reorganization energy generally corresponds to a higher charge mobility.

For a series of anthracene-based host materials, the introduction of a trifluoromethylphenyl group was investigated. e-asct.org It was found that 9,10-diphenyl-2-((3-trifluoromethyl)phenyl)anthracene (ATFP-Ph) exhibited significantly lower hole and electron reorganization energies (λh = 250 meV, λe = 268 meV) compared to related compounds. e-asct.org This suggests superior charge transport characteristics for ATFP-Ph. e-asct.org The electron-withdrawing nature of the trifluoromethyl group can also enhance electron mobility, leading to a better balance of charge injection and transport in devices. mdpi.com Studies on anthracene derivatives modified with trifluoromethyl groups at the 9,10-positions have been conducted to analyze their electronic structures and evaluate their charge-carrier mobilities using quantum nuclear tunneling theory based on an incoherent charge-hopping model. researchgate.net

Conformational Behavior and Rotational Barrier Studies

In a study on 3-(trifluoromethyl)phenanthrene, which serves as a model system, the potential energy surface for the rotation of the CF3 group in an isolated molecule was computed. brynmawr.edu The rotational barrier, which is the energy difference between the most and least stable rotational conformations, was calculated at various levels of theory. DFT calculations using the B3LYP functional yielded a rotational barrier of 0.40 kcal/mol. brynmawr.edu These computational results can be compared with experimental data from techniques like NMR relaxation to validate the theoretical models. brynmawr.edu The study of the rotational behavior of N-aryl bonds in molecules bearing trifluoromethyl groups has also been explored, revealing that rotational barriers can be influenced by the electronic properties of the substituents. csic.es

Table 3: Computed CF3 Rotational Barriers for an Isolated 3-(Trifluoromethyl)phenanthrene Molecule This table is interactive. You can sort and filter the data.

| Method | Barrier (kcal/mol) | Reference |

|---|---|---|

| HF/3-21G//HF/3-21G | 0.69 | brynmawr.edu |

| HF/6-311+G**//HF/6-31G* | 0.66 | brynmawr.edu |

| B3LYP/6-31G//B3LYP/6-31G | 0.40 | brynmawr.edu |

| B3LYP/6-311+G//B3LYP/6-311+G | 0.40 | brynmawr.edu |

| MP2/6-31G//MP2/6-31G | 0.46 | brynmawr.edu |

Hartree-Fock (HF) Calculations for Electronic Structure

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. While it does not account for electron correlation to the same extent as DFT, it provides a valuable baseline for electronic structure calculations and is often used in conjunction with other methods.

HF calculations have been used to investigate the structure and energetics of molecules containing the trifluoromethyl group. For example, in the study of 3-(trifluoromethyl)phenanthrene, the relaxed potential energy surface for the rotation of the -CF3 group was obtained at the HF/6-311+G**//HF/6-31G* level of theory. brynmawr.edu The rotational barrier was computed to be 0.66 kcal/mol using this method. brynmawr.edu Furthermore, HF calculations, such as at the HF/6-31G* level, have been shown to produce equilibrium geometries that are in good agreement with experimental data for various molecules. researchgate.netresearchgate.net

Molecular Mechanics and Molecular Modeling

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy surface of a molecule. By treating atoms as balls and bonds as springs, MM calculations can efficiently determine stable conformations and model the interactions between molecules. This approach is particularly useful for studying large systems and dynamic processes, such as the formation of association complexes. researchgate.net

Molecular mechanics and molecular dynamics (MD) simulations are instrumental in elucidating the structures of association complexes involving trifluoromethyl-substituted anthracene derivatives. These studies are crucial for understanding phenomena such as chiral recognition, where a host molecule selectively binds to one enantiomer of a chiral guest.

For instance, molecular mechanics modeling has been successfully applied to study the association complexes of chiral solvating agents like (R,R)-α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol with various substrates. researchgate.net These modeling studies help to propose the three-dimensional structures of the diastereoisomeric complexes formed. In the case of the association between α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol and benzenedimethanols, molecular modeling was used to propose the structure of the stable bidentate complex, which was then studied using low-temperature NMR. researchgate.net

Similarly, when studying the enantiorecognition of cis-1-amino-2-indanol by (R,R)-α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol, molecular mechanics modeling identified the likely structures of the associated species. researchgate.net The simulations revealed that a specific conformation (cisoid) of the anthracene derivative is responsible for the differentiation observed in NMR spectra. researchgate.net MD simulations of related anthracenophane systems have also shown that the macrocyclic structure is quite rigid, with no significant conformational changes detected during the simulation time, highlighting the stability of the modeled structures. sci-hub.st

The modeling process often involves a multi-step approach, starting with a search for the lowest energy conformations (e.g., using Monte-Carlo methods) followed by molecular dynamics simulations to explore the conformational space and stability of the complex. sci-hub.st The insights gained from these models are vital for designing new chiral solvating agents and understanding the fundamental principles of molecular recognition.

Validation and Correlation between Theoretical Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation provides confidence in the computational results and allows for a more robust interpretation of both theoretical and experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It has been widely used to study anthracene derivatives for applications in organic light-emitting diodes (OLEDs). e-asct.orgchalmers.se For a series of 9,10-diaryl-2-(3-(trifluoromethyl)phenyl)anthracene derivatives, DFT calculations were performed to determine their electronic structure and charge transport properties. e-asct.org The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels showed good agreement with values measured experimentally using cyclic voltammetry and UV-vis absorption spectroscopy. e-asct.org This correlation validates the computational model and supports its use in predicting the charge injection capabilities of these materials. e-asct.org

Similarly, in a study of various 9,10-disubstituted anthracenes, including 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene, DFT calculations were used to predict their photophysical properties. chalmers.sersc.org The calculations confirmed that substitutions on the anthracene core had only a minor effect on the UV/Vis absorption spectra, which was consistent with experimental observations. chalmers.sersc.org Furthermore, the theoretical models correctly indicated that the triplet state energies were largely unaffected by the substitutions. chalmers.sersc.org This agreement between theory and experiment is crucial for the rational design of new molecules for applications like triplet-triplet annihilation upconversion. chalmers.seacs.org

The table below summarizes the correlation between theoretical calculations and experimental data for several trifluoromethyl-containing anthracene derivatives used in OLED research.

| Compound Name | Property | Theoretical Value (DFT) | Experimental Value | Reference |

| 9,10-diphenyl-2-((3-trifluoromethyl)phenyl)anthracene | LUMO Energy | -1.85 eV | Matched well with CV data | e-asct.org |

| HOMO Energy | -5.22 eV | Matched well with CV data | e-asct.org | |

| 9,10-di([1,1′-biphenyl]-4-(trifluoromethyl)phenyl)anthracene | LUMO Energy | -1.87 eV | Matched well with CV data | e-asct.org |

| HOMO Energy | -5.23 eV | Matched well with CV data | e-asct.org | |

| 9,10-di(naphthalene-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | LUMO Energy | -1.86 eV | Matched well with CV data | e-asct.org |

| HOMO Energy | -5.23 eV | Matched well with CV data | e-asct.org | |

| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | UV/Vis Absorption | Minor change predicted | Minor change observed | chalmers.sersc.org |

| Triplet State Energies | Unaffected | Inferred from performance | chalmers.sersc.org |

Another powerful technique involves using chiral solvating agents like α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE) to differentiate enantiomers via NMR spectroscopy. researchgate.net Computational studies on the resulting diastereoisomeric complexes can explain the observed enantiodifferentiation. For example, calculations on the spiroglycol-ABTE complex helped to rationalize the separation of NMR signals, attributing it to the differing thermodynamic stabilities of the complexes formed with each enantiomer. researchgate.net The agreement between Boltzmann distribution calculations and experimental product ratios in Diels-Alder reactions involving chiral anthracenes further underscores the predictive power of combining computational and experimental techniques. researchgate.net

Advanced Reactivity and Mechanistic Investigations

Influence of Trifluoromethyl Substitution on Reaction Mechanisms

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. beilstein-journals.org This property has a profound impact on the reactivity of the anthracene (B1667546) system, especially in reactions where electron density plays a crucial role.

Impact of Electron-Withdrawing Characteristics on Diels-Alder Reactivity

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis. Anthracene and its derivatives are well-known dienes in this reaction, typically reacting at the 9,10-positions of the central ring. nih.govresearchgate.net The electron-withdrawing nature of the trifluoromethyl group at the 9-position deactivates the anthracene ring system towards dienophiles in Diels-Alder reactions with normal electron demand. beilstein-journals.org This deactivation stems from the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the anthracene, reducing the favorable orbital overlap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. researchgate.net

Despite this deactivating effect, 9-(trifluoromethyl)anthracene can still participate in Diels-Alder reactions, particularly with highly reactive dienophiles. For instance, the reaction of 3-aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts with anthracene proceeds readily, highlighting the high dienophilic reactivity of these electron-poor alkynes. beilstein-journals.org In a specific example, the Diels-Alder reaction of a 1-CF3-substituted propyn-1-iminium salt with anthracene showed 91% conversion after 12 hours at room temperature, leading to the cycloadduct in 95% yield upon moderate heating. beilstein-journals.org

The stereochemical outcome of Diels-Alder reactions can also be influenced by the trifluoromethyl group. In reactions of chiral 9-substituted anthracenes with dienophiles like maleic anhydride (B1165640), the trifluoromethyl group can direct the stereochemistry of the product. For example, (S)-9-(1-methoxy-2,2,2-trifluoroethyl)anthracene reacts with maleic anhydride to give a single diastereomer, where the trifluoromethyl group is positioned antiperiplanar to the incoming dienophile in the transition state. researchgate.net

Complexation Chemistry and Molecular Recognition

The unique electronic and steric properties of trifluoromethylated anthracene derivatives have been harnessed in the design of fluorescent sensors and molecular receptors.

Anion Recognition Mechanisms in Fluorescent Thiourea (B124793) Derivatives of Anthracene

Thiourea derivatives of anthracene have been extensively studied as fluorescent sensors for anions. The trifluoromethyl group can be incorporated into these sensor molecules to modulate their recognition and signaling properties. In a study of 9-[4-(trifluoromethyl)phenylthioureidomethyl]anthracene, the trifluoromethyl group is part of the phenylthiourea (B91264) moiety attached to the anthracene. researchgate.net

These sensors operate through the formation of hydrogen bonds between the thiourea N-H protons and the anion. The binding event often leads to a change in the fluorescence properties of the anthracene fluorophore, allowing for optical detection of the anion. The mechanism of anion recognition involves the formation of stable 1:1 complexes, particularly with anions like acetate (B1210297) and dihydrogen phosphate (B84403). researchgate.netmdpi.com

Time-resolved spectroscopic investigations have provided a detailed picture of the excited-state deactivation pathways. researchgate.net Upon complexation with anions, the lifetime of the lowest excited singlet state and the efficiencies of fluorescence and triplet formation are modified. researchgate.net Notably, for 9-[4-(trifluoromethyl)phenylthioureidomethyl]anthracene, steady-state measurements indicated selective interaction with dihydrogen phosphate and acetate in the ground state. However, time-resolved studies revealed that the sensor can complex with a wider range of anions, including bromide and hydrogen sulfate. researchgate.net

| Anion | Interaction with 9-[4-(trifluoromethyl)phenylthioureidomethyl]anthracene |

| Acetate (AcO⁻) | Selective interaction in the ground state, modifies fluorescence and triplet formation efficiencies. researchgate.net |

| Dihydrogen Phosphate (H₂PO₄⁻) | Selective interaction in the ground state, modifies fluorescence and triplet formation efficiencies. researchgate.net |

| Hydrogen Sulfate (HSO₄⁻) | Complexation demonstrated by time-resolved investigations. researchgate.net |

| Bromide (Br⁻) | Complexation demonstrated by time-resolved investigations. researchgate.net |

Bidentate Complex Formation with Specific Guests

Derivatives of 9,10-bis(trifluoromethyl)anthracene have been investigated for their ability to form bidentate complexes with specific guest molecules. For example, α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol has been used as a chiral solvating agent. researchgate.netresearchgate.net This molecule can form bidentate complexes with guests like cis-1-amino-2-indanol. researchgate.net

Computational studies, including molecular mechanics and molecular dynamics, have been employed to understand the structures and relative stabilities of these complexes. researchgate.net The formation of these bidentate complexes is crucial for applications such as enantiomeric differentiation, where the chiral solvating agent interacts differently with the two enantiomers of a racemic guest, allowing for their distinction by techniques like NMR spectroscopy. researchgate.net The trifluoromethyl groups play a significant role in the stability and stereochemistry of these complexes.

Applications in Advanced Materials Science and Chiral Chemistry

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are widely utilized as blue-emitting materials in OLEDs due to their excellent photoluminescence and electroluminescence properties. optica.org The introduction of a trifluoromethyl group can enhance electron mobility, improve charge injection and transport balance, and prevent intermolecular aggregation, which can otherwise lead to self-quenching. mdpi.com

Design and Performance as Host Materials for Blue Organic Light-Emitting Diodes

Derivatives of 9-(Trifluoromethyl)anthracene have been synthesized and evaluated as host materials for blue OLEDs. For instance, a series of diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were found to possess high thermal stability and suitable frontier energy levels for this purpose. mdpi.comresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to investigate the electronic structure and charge transport capabilities of these materials. e-asct.org

One study focused on 9,10-diphenyl-2-((3-trifluoromethyl)phenyl)anthracene (ATFP-Ph), 9,10-di([1,1′-biphenyl]-4-(trifluoromethyl)phenyl)anthracene (ATFP-BiPh), and 9,10-di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene (ATFP-Naph). e-asct.org DFT calculations revealed that all three molecules have similar Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for efficient charge injection from adjacent layers in an OLED device. e-asct.org The electron-withdrawing nature of the trifluoromethyl group helps to lower these energy levels to better match those of the charge transport layers. e-asct.org

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene | -5.51 | -2.53 | 2.98 |

| 9,10-di([1,1′-biphenyl]-4-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | -5.61 | -2.69 | 2.92 |

| 9,10-di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | -5.55 | -2.62 | 2.93 |

Table 1: Experimentally determined frontier energy levels of trifluoromethyl-substituted anthracene derivatives. mdpi.com

Enhancement of Electroluminescence Properties and Device Performance

The device based on 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene as the host material exhibited the best performance, with a maximum brightness of 2153.5 cd/m², a current efficiency of 2.1 cd/A, and an external quantum efficiency of 0.8%. mdpi.comresearchgate.netstellarnet.us This superior performance can be attributed to the lower reorganization energies for both holes and electrons in this molecule, as predicted by theoretical calculations, which facilitates more efficient charge transport. e-asct.org

| Host Material | Dopant | Max. Brightness (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) | EL Emission Max. (nm) |

| 9,10-diphenyl-2-(3-(trifluoromethyl)phenyl)anthracene | DPAVBi (8 wt%) | 2153.5 | 2.1 | 0.8 | 488 |

| 9,10-di([1,1′-biphenyl]-4-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | DPAVBi (8 wt%) | 1280.9 | 1.1 | 0.4 | 512 |

| 9,10-di(naphthalen-2-yl)-2-(3-(trifluoromethyl)phenyl)anthracene | DPAVBi (8 wt%) | 1140.7 | 0.9 | 0.3 | 512 |

Table 2: Electroluminescence performance of OLEDs using trifluoromethyl-substituted anthracene derivatives as host materials. mdpi.comresearchgate.net

Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the anthracene core can be modulated by the attachment of specific receptor units, making its derivatives excellent candidates for fluorescent probes and chemical sensors. The trifluoromethyl group can be used to tune the electronic properties of the sensor, enhancing its sensitivity and selectivity.

Development of Anion Recognition Sensors

Fluorescent photoinduced electron transfer (PET) sensors for anions have been developed using anthracene derivatives. researchgate.net In one design, a thiourea (B124793) receptor is connected to the anthracene fluorophore via a methyl spacer. sci-hub.st The acidity of the thiourea's N-H protons, and thus its anion binding affinity, can be tuned by the substituents on the phenyl ring. The introduction of an electron-withdrawing trifluoromethyl group on the phenyl isothiocyanate used in the synthesis creates a more acidic receptor, enhancing its ability to bind anions. researchgate.netsci-hub.st

Upon anion binding, the fluorescence of the anthracene unit is quenched. This "switching off" of the fluorescence is a result of PET from the anion-bound receptor to the excited fluorophore. researchgate.net These sensors have shown significant fluorescence quenching in the presence of anions like acetate (B1210297), phosphate (B84403), and fluoride (B91410). researchgate.net

Glucose-Selective Probes with Optimized Spectroscopic Properties

Derivatives of this compound have been explored for the development of glucose-selective fluorescent probes. For continuous glucose monitoring (CGM), resistance to reactive oxygen species (ROS) is crucial for long-term stability. mdpi.com Introducing a trifluoromethyl group to a diboronic acid anthracene sensor has been shown to increase its resistance to oxidation. mdpi.com

In a recent study, an acetylated trifluoromethyl diboronic acid anthracene (AcTDA) was synthesized. mdpi.com The addition of the acetyl group resulted in a significant red-shift in both the excitation and emission wavelengths and a large Stokes shift of approximately 90 nm. mdpi.com This is advantageous for the fabrication of in vivo monitoring devices. mdpi.com The fluorescence of AcTDA increases proportionally with glucose concentration due to the formation of a boronic acid-glucose complex that inhibits PET. mdpi.com This probe demonstrated a higher binding affinity for glucose and improved quantum yield compared to its non-acetylated counterpart. mdpi.com

| Compound | Max. Excitation (nm) | Max. Emission (nm) | Stokes Shift (nm) |

| Acetylated trifluoromethyl diboronic acid anthracene (AcTDA) | 420 | 510 | 90 |

| Trifluoromethyl diboronic acid anthracene (TDA) | 405 | 430 | 25 |

Table 3: Spectroscopic properties of trifluoromethyl-substituted diboronic acid anthracene glucose probes. mdpi.com

Triplet-Triplet Annihilation (TTA) Photon Upconversion Systems